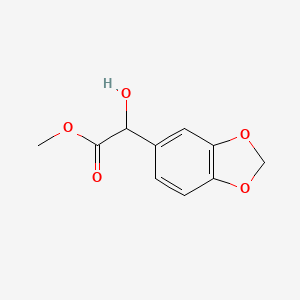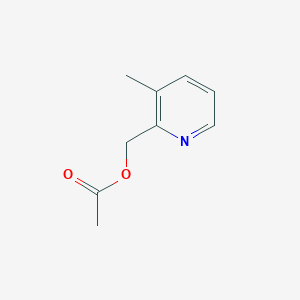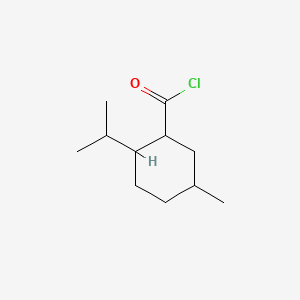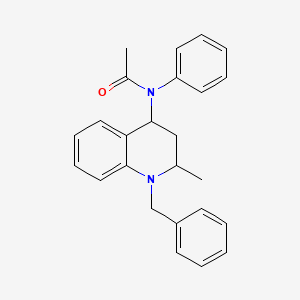
N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a tetrahydroquinoline core, a benzyl group, a methyl group, and a phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline intermediate.
Acylation: The final step involves the acylation of the amine group with phenylacetyl chloride to form the desired N-phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide: Lacks the methyl group at the 2-position.
N-(1-benzyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)acetamide: Contains a methyl group on the phenyl ring.
N-(1-benzyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(1-benzyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C25H26N2O/c1-19-17-25(27(20(2)28)22-13-7-4-8-14-22)23-15-9-10-16-24(23)26(19)18-21-11-5-3-6-12-21/h3-16,19,25H,17-18H2,1-2H3 |
InChI Key |
UNRZIQVDVVUGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1CC3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
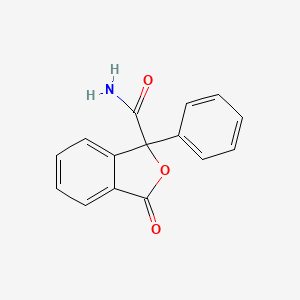
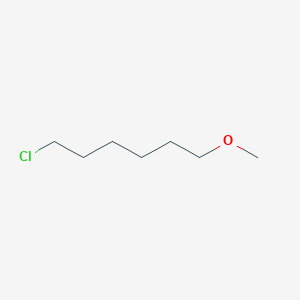
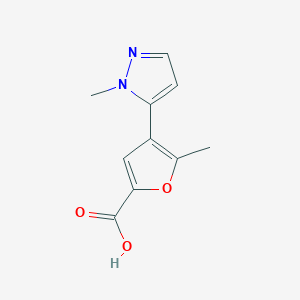
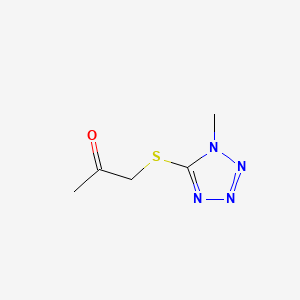
![(2,3-Dihydropyrazolo[5,1-b]thiazol-6-yl)methanol](/img/structure/B8759535.png)
![2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B8759548.png)
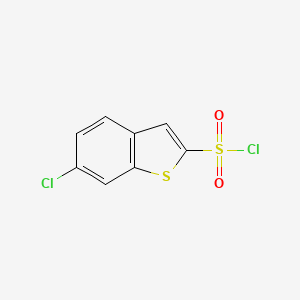
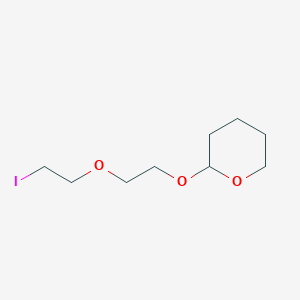
![2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine](/img/structure/B8759554.png)
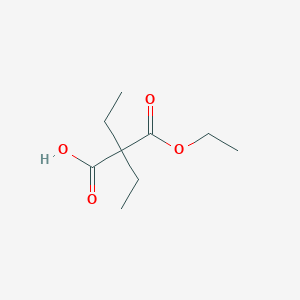
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B8759563.png)
